N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide
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Overview
Description
N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide is a complex organic compound that belongs to the class of pyrroloquinol
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Translocator Protein (TSPO) Ligands : Compounds related to N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide have been designed and synthesized as ligands for the translocator protein [TSPO (18 kDa)], showing high TSPO affinity. These developments expand the chemical diversity in TSPO ligands, potentially useful in designing new anxiolytic and neuroprotective agents (Cappelli et al., 2011).
Histamine and Platelet Activating Factor (PAF) Antagonism : Pyrroloquinoline derivatives have shown potent antagonism against histamine and PAF, important in asthma. These compounds also exhibited 5-lipoxygenase inhibitory properties, suggesting potential therapeutic applications in asthma treatment (Paris et al., 1995).
Pharmacological and Therapeutic Applications
Antiviral and Antiapoptotic Effects : A novel anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects in vitro, with potential therapeutic efficacy in treating Japanese encephalitis, showing decreases in viral load and increased survival in infected mice (Ghosh et al., 2008).
Anticancer Activity : The 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride displayed high antiproliferative activity, acting by forming an intercalative complex with DNA and inhibiting DNA topoisomerase II, suggesting potential as an anti-cancer agent (Via et al., 2008).
Antibacterial Activity : Tricyclic lactams based on pyridoquinoxaline N-oxides showed potent antibacterial activity against various pathogens, highlighting the utility of these compounds in developing new antibacterial agents (Glazer & Presslitz, 1982).
Antitumor Agents : Design and synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones showed potent cytotoxic activity against cancer cell lines, with one compound confirming significant anticancer activity in vivo, suggesting these compounds as potential clinical trial candidates (Huang et al., 2013).
Future Directions
The future directions for the research on “N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide” and related compounds could involve further exploration of their potential as antileishmanial agents . Additionally, their potential as fluorescent sensors and biologically active compounds could also be explored .
Properties
IUPAC Name |
N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-23-12-11-16-19(15-9-5-6-10-17(15)21-20(16)23)22-18(24)13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIOARLOBOUMHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C3=CC=CC=C3N=C21)NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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